An In-depth Technical Guide to the Physicochemical Properties of 4,4-Difluorobutanoic Acid
An In-depth Technical Guide to the Physicochemical Properties of 4,4-Difluorobutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Fluorine in Modern Drug Design
The incorporation of fluorine into molecular scaffolds has become a cornerstone of contemporary medicinal chemistry, offering a powerful tool to modulate a wide array of pharmaceutical properties. The strategic placement of fluorine atoms can significantly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability. Among the various fluorinated motifs, the gem-difluoro group (CF2) has garnered considerable attention for its ability to serve as a bioisostere for carbonyl groups and for its profound impact on the local electronic environment. This guide provides a detailed examination of the physicochemical properties of 4,4-Difluorobutanoic acid, a valuable building block in the synthesis of novel fluorinated compounds for the pharmaceutical and agrochemical industries. Understanding these core properties is essential for its effective application in the design and development of next-generation therapeutics.[1]
Molecular Structure and Identification
4,4-Difluorobutanoic acid is a four-carbon carboxylic acid with two fluorine atoms attached to the terminal carbon.
Caption: 2D Chemical Structure of 4,4-Difluorobutanoic acid.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of 4,4-Difluorobutanoic acid is critical for its handling, formulation, and application in synthetic chemistry. The following table summarizes key known and computed properties.
| Property | Value | Source |
| Molecular Formula | C₄H₆F₂O₂ | [2] |
| Molecular Weight | 124.09 g/mol | [2] |
| CAS Number | 944328-72-7 | [2] |
| XLogP3 (Computed) | 0.9 | [2] |
| Topological Polar Surface Area (Computed) | 37.3 Ų | [2] |
| Hydrogen Bond Donor Count (Computed) | 1 | [2] |
| Hydrogen Bond Acceptor Count (Computed) | 4 | [2] |
| Rotatable Bond Count (Computed) | 3 | [2] |
Acidity (pKa)
The acidity of a carboxylic acid is a fundamental property influencing its reactivity and behavior in biological systems. The electron-withdrawing nature of the two fluorine atoms is expected to significantly increase the acidity of the carboxylic acid group through inductive effects. While an experimental pKa for 4,4-Difluorobutanoic acid is not available, the pKa of difluoroacetic acid has been experimentally determined to be 1.22 ± 0.03 .[3] This value serves as a strong indicator that 4,4-Difluorobutanoic acid is a considerably strong acid.
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of chemical compounds. While specific experimental spectra for 4,4-Difluorobutanoic acid are not publicly available, predicted spectral data can be a useful tool for researchers.
Predicted Spectroscopic Data:
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¹H NMR: Proton NMR is expected to show signals corresponding to the protons on the alkyl chain, with splitting patterns influenced by the adjacent fluorine atoms.
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¹³C NMR: Carbon NMR would reveal four distinct carbon signals, with the chemical shifts of the carbons near the fluorine atoms being significantly affected.
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¹⁹F NMR: Fluorine NMR is a powerful technique for fluorinated compounds and would provide a characteristic signal for the two equivalent fluorine atoms.
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Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong carbonyl (C=O) stretch and a broad O-H stretch, typical of a carboxylic acid.
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Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.
Experimental Protocols for Physicochemical Property Determination
The following section outlines generalized, yet detailed, experimental protocols for determining the key physicochemical properties of 4,4-Difluorobutanoic acid. These protocols are based on standard laboratory practices and can be adapted for specific instrumentation and regulatory requirements.
Determination of Melting Point (for solid compounds)
Rationale: The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity.
Methodology:
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Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.
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Instrumentation: A calibrated digital melting point apparatus is used.
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Procedure:
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The capillary tube is placed in the heating block of the apparatus.
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The sample is heated at a rapid rate initially to approach the expected melting point.
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The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.
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The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.
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Caption: Workflow for Melting Point Determination.
Determination of Aqueous Solubility
Rationale: Aqueous solubility is a crucial parameter for drug candidates, influencing their absorption and distribution in the body.
Methodology:
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Sample Preparation: An excess amount of 4,4-Difluorobutanoic acid is added to a known volume of deionized water in a sealed vial.
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Equilibration: The vial is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: The suspension is centrifuged or filtered to separate the undissolved solid from the saturated solution.
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Quantification: The concentration of the dissolved acid in the clear supernatant or filtrate is determined using a suitable analytical method, such as titration with a standardized base or High-Performance Liquid Chromatography (HPLC) with a calibrated standard curve.
Caption: Workflow for pKa Determination via ¹⁹F NMR.
Synthesis and Applications in Drug Development
4,4-Difluorobutanoic acid serves as a valuable synthetic intermediate for introducing the fluorinated butyl moiety into larger molecules. Its synthesis can be achieved through various fluorination strategies applied to suitable precursors.
The presence of the gem-difluoro group can confer several advantageous properties to drug candidates, including:
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Enhanced Metabolic Stability: The strong carbon-fluorine bonds can block sites of metabolic oxidation, increasing the drug's half-life.
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Increased Lipophilicity: The introduction of fluorine can increase the lipophilicity of a molecule, potentially improving its ability to cross cell membranes.
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Modulation of Acidity/Basicity: As discussed, the gem-difluoro group significantly impacts the pKa of nearby functional groups.
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Conformational Control: The steric and electronic properties of the difluoromethyl group can influence the conformational preferences of a molecule, which can be crucial for optimal binding to a biological target.
Due to these favorable properties, 4,4-Difluorobutanoic acid and its derivatives are attractive building blocks for the development of new drugs targeting a range of therapeutic areas, including central nervous system disorders and inflammatory diseases. [1]
Safety and Handling
Based on available safety data, 4,4-Difluorobutanoic acid is classified as a combustible liquid that causes severe skin burns and eye damage. [2]Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area, such as a fume hood. For detailed safety information, refer to the supplier's Safety Data Sheet (SDS).
Conclusion
References
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PubChem. 4,4-Difluorobutanoic acid. National Center for Biotechnology Information. [Link]
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MySkinRecipes. 4,4-difluorobutanoic acid. [Link]
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Cheng, J., et al. (2021). Experimental Determination of pKa for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F-NMR. Environmental Science & Technology, 55(23), 15697–15706. [Link]
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Parman, E., et al. (2019). Determination of pKa values of fluorocompounds in water using 19F NMR. Journal of Physical Organic Chemistry, 32(6), e3940. [Link]
